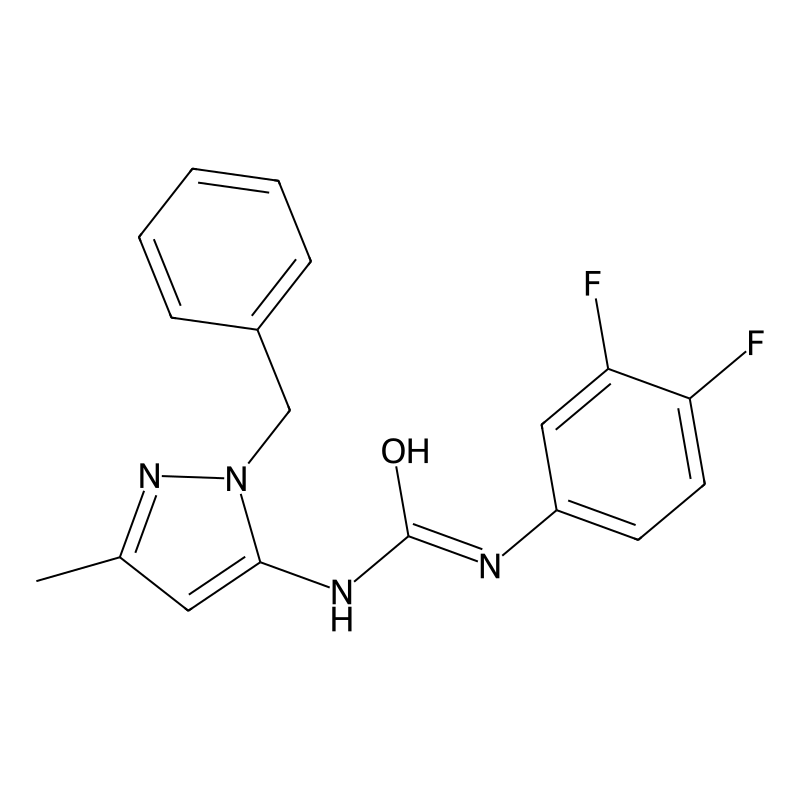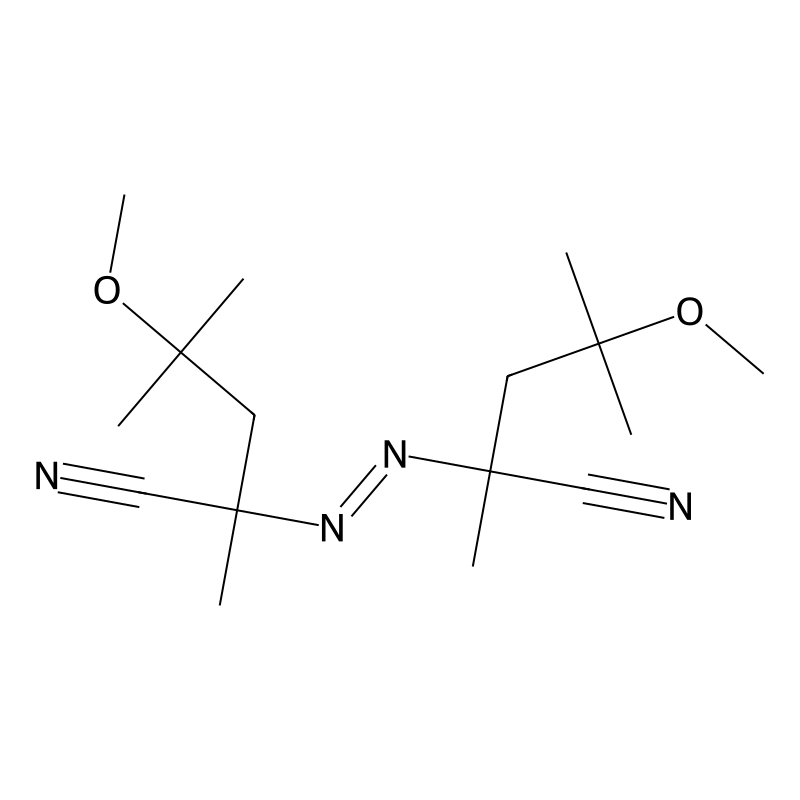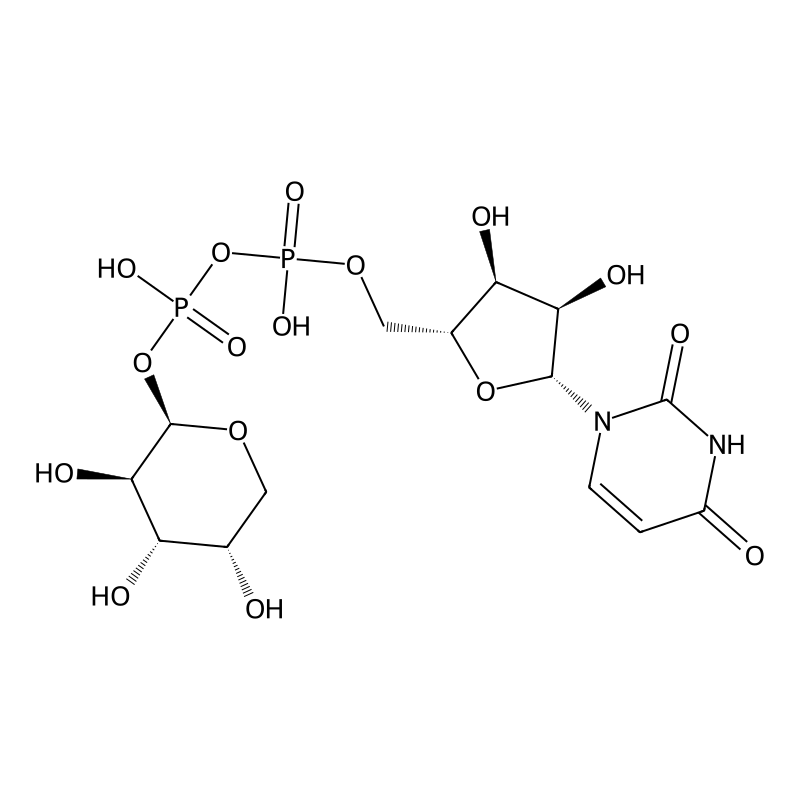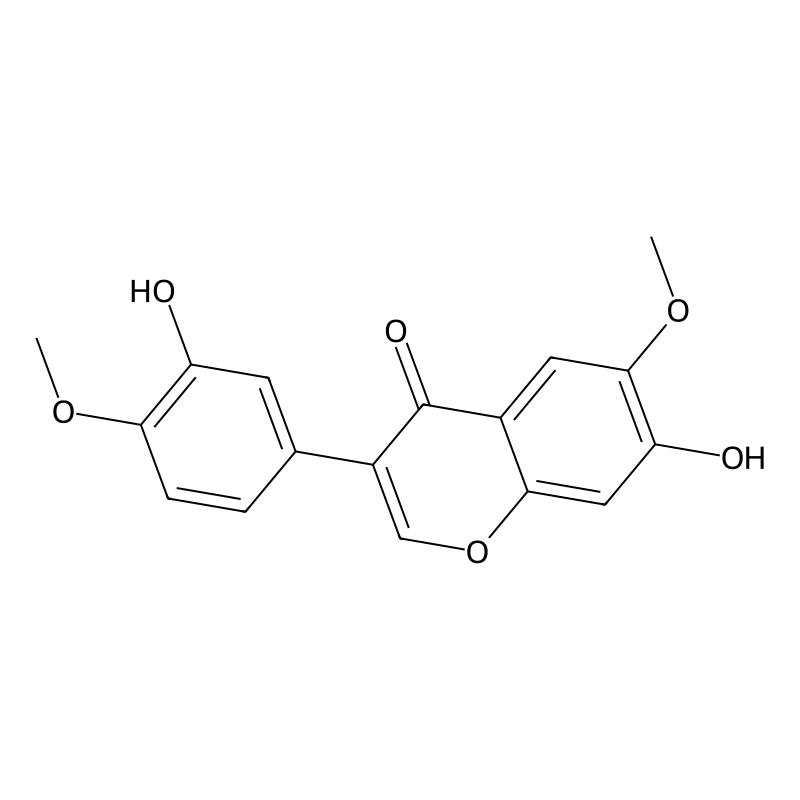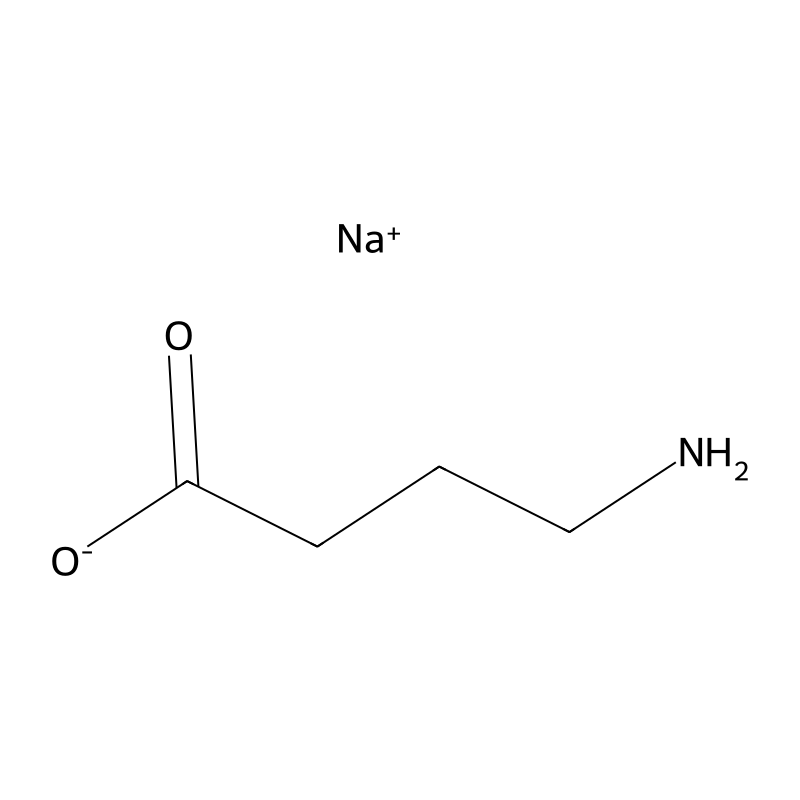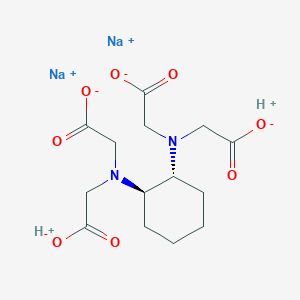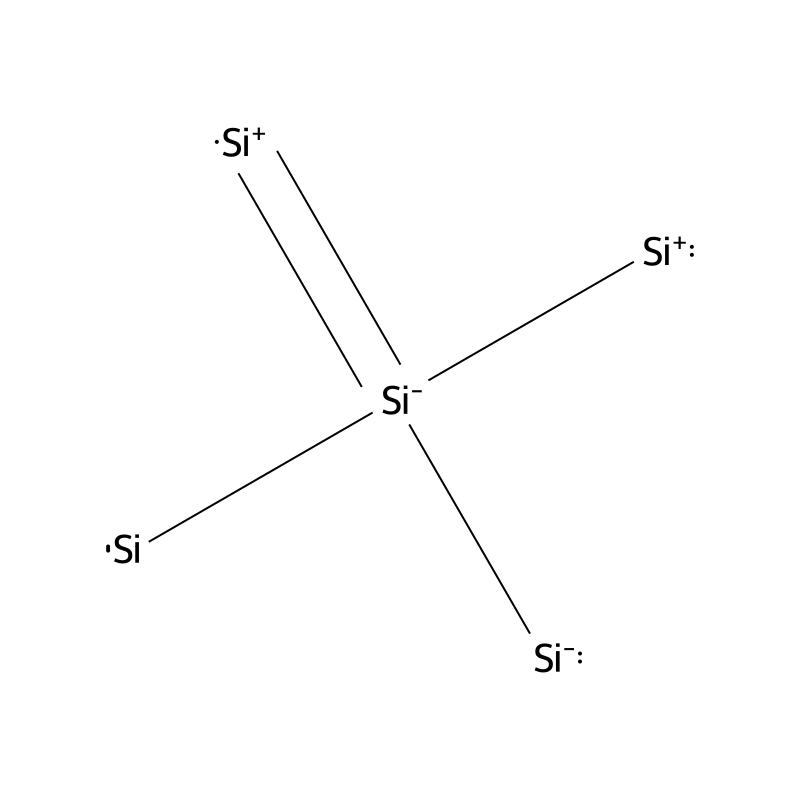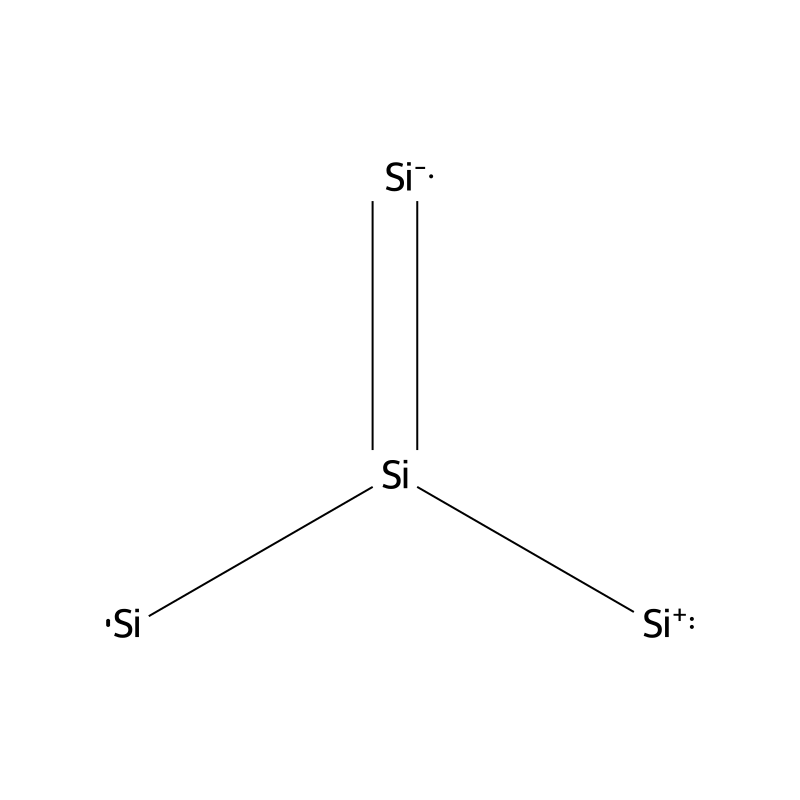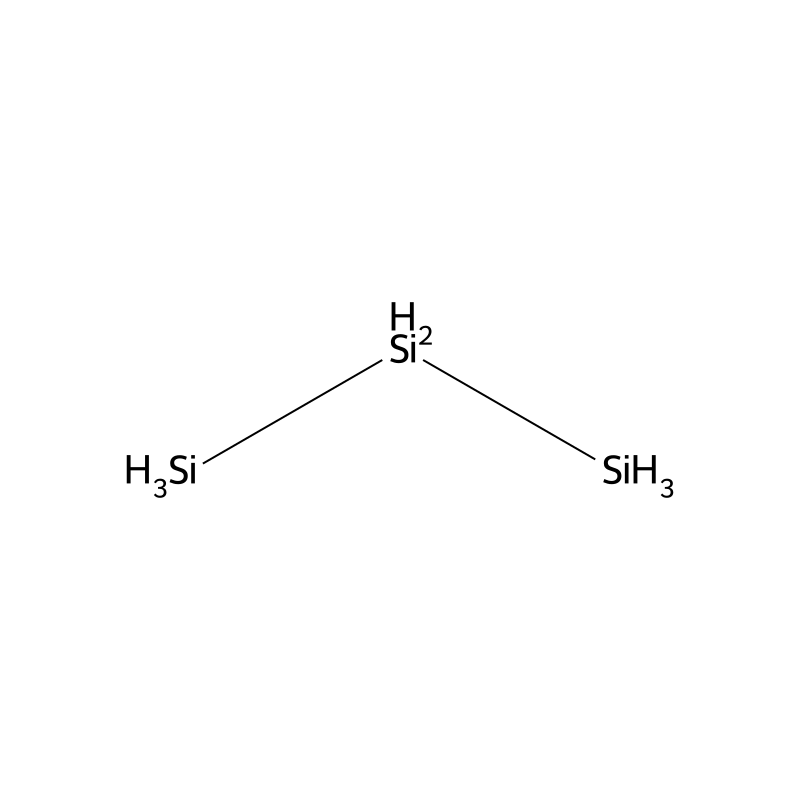Onalespib

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Onalespib, also known as AT13387, is a drug being investigated for its potential to treat various cancers. Its primary mechanism of action lies in inhibiting Heat Shock Protein 90 (HSP90) []. HSP90 is a chaperone protein crucial for the stability and function of several oncogenic proteins, meaning proteins that contribute to cancer development. By inhibiting HSP90, Onalespib disrupts the proper folding and function of these oncoproteins, leading to their degradation and potentially hindering cancer cell growth [].
Onalespib as a Monotherapy
While research on Onalespib is ongoing, current studies primarily focus on its use in combination therapies with other established cancer treatments. There is limited data on the efficacy of Onalespib as a standalone therapy for cancer [, ].
Onalespib is a small molecule inhibitor of Heat Shock Protein 90 (HSP90), classified as a non-ansamycin compound. Its chemical formula is C24H31N3O3, and it has a molecular weight of approximately 405.53 g/mol. Onalespib selectively binds to the N-terminal ATPase pocket of HSP90, inhibiting its chaperone function, which is critical for the stability and activity of various oncogenic client proteins involved in tumor growth and survival . This compound has been shown to induce the degradation of several key proteins, including mutant Epidermal Growth Factor Receptor (EGFR) and AKT, thereby disrupting cancer cell signaling pathways .
Onalespib acts by binding to the ATP-binding pocket of Hsp90, thereby inhibiting its ATPase activity []. This disrupts the chaperone function of Hsp90, leading to the degradation of client oncoproteins that rely on Hsp90 for their stability and function [, ]. Additionally, Onalespib may also sensitize cancer cells to other therapies, such as radiotherapy.
Onalespib primarily functions through its interaction with HSP90, leading to the inhibition of its chaperone activity. This inhibition triggers several downstream effects:
- Degradation of Client Proteins: The binding of Onalespib to HSP90 results in the destabilization and subsequent proteasomal degradation of client proteins that are essential for cancer cell survival .
- Increased HSP70 Levels: A characteristic response to HSP90 inhibition is the upregulation of Heat Shock Protein 70 (HSP70), which serves as a biomarker for effective HSP90 inhibition .
- Inhibition of Signaling Pathways: Onalespib disrupts signaling pathways by decreasing the levels of phosphorylated proteins such as AKT and ERK1/2, which are crucial for cell proliferation and survival .
Onalespib exhibits significant anti-cancer properties, particularly in preclinical models. Its biological activity includes:
- Induction of Apoptosis: Studies have demonstrated that Onalespib can enhance apoptosis in cancer cells, particularly when combined with other therapies such as radiotherapy .
- Synergistic Effects with Other Treatments: The compound shows enhanced efficacy when used in combination with chemotherapeutic agents or radiation, leading to improved tumor growth inhibition and prolonged survival in animal models .
- Brain Penetration: Onalespib has demonstrated the ability to penetrate the blood-brain barrier, making it a potential candidate for treating brain tumors like glioblastoma .
The synthesis of Onalespib involves several chemical steps that typically include:
- Formation of Key Intermediates: Starting materials undergo reactions such as alkylation and cyclization to form intermediates.
- Final Coupling Reaction: The final product is usually obtained through a coupling reaction that combines various functional groups.
- Purification: The synthesized compound is purified using techniques such as chromatography to ensure high purity before biological testing.
Specific detailed synthetic routes are proprietary and may vary between research laboratories or pharmaceutical companies.
Onalespib is primarily being explored for its applications in oncology:
- Cancer Treatment: It is being investigated as a treatment option for various solid tumors, including colorectal cancer and glioblastoma, due to its ability to inhibit tumor growth and enhance the effects of other therapies .
- Combination Therapies: Ongoing research focuses on its use in combination with other treatments to improve efficacy and overcome resistance mechanisms in cancer therapy .
Interaction studies involving Onalespib have focused on its effects on various signaling pathways and client proteins:
- Client Protein Interaction: Studies show that Onalespib effectively reduces levels of client proteins such as EGFR and AKT, which are critical for tumor growth and survival .
- Synergistic Effects with Radiotherapy: Research indicates that combining Onalespib with radiation therapy enhances apoptosis rates in cancer cells compared to either treatment alone .
Several compounds share similarities with Onalespib regarding their mechanism of action as HSP90 inhibitors. Here are some notable examples:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| 17-AAG | Inhibits HSP90 | First-generation inhibitor; less selective |
| Ganetespib | Inhibits HSP90 | Longer half-life; effective against resistant tumors |
| AUY922 | Inhibits HSP90 | Potent against multiple solid tumors; brain penetrant |
| IPI-504 | Inhibits HSP90 | Focus on hematological malignancies |
Onalespib stands out due to its favorable pharmacokinetic profile, longer duration of action, and lower toxicity compared to some first-generation inhibitors like 17-AAG . Its ability to penetrate the blood-brain barrier also differentiates it from many other compounds in this class.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Drug Indication
Pharmacology
KEGG Target based Classification of Drugs
Signaling molecules
Chaperone and folding catalyst
HSP90 [HSA:3320 3326 7184] [KO:K04079 K09487]
Other CAS
Wikipedia
Dates
2: Ferraldeschi R, Welti J, Powers MV, Yuan W, Smyth T, Seed G, Riisnaes R, Hedayat S, Wang H, Crespo M, Nava Rodrigues D, Figueiredo I, Miranda S, Carreira S, Lyons JF, Sharp S, Plymate SR, Attard G, Wallis N, Workman P, de Bono JS. Second-Generation HSP90 Inhibitor Onalespib Blocks mRNA Splicing of Androgen Receptor Variant 7 in Prostate Cancer Cells. Cancer Res. 2016 May 1;76(9):2731-42. doi: 10.1158/0008-5472.CAN-15-2186. PubMed PMID: 27197266; PubMed Central PMCID: PMC4874658.
3: Wagner AJ, Agulnik M, Heinrich MC, Mahadevan D, Riedel RF, von Mehren M, Trent J, Demetri GD, Corless CL, Yule M, Lyons JF, Oganesian A, Keer H. Dose-escalation study of a second-generation non-ansamycin HSP90 inhibitor, onalespib (AT13387), in combination with imatinib in patients with metastatic gastrointestinal stromal tumour. Eur J Cancer. 2016 Jul;61:94-101. doi: 10.1016/j.ejca.2016.03.076. Epub 2016 May 5. PubMed PMID: 27156227.
4: Spiegelberg D, Dascalu A, Mortensen AC, Abramenkovs A, Kuku G, Nestor M, Stenerlöw B. The novel HSP90 inhibitor AT13387 potentiates radiation effects in squamous cell carcinoma and adenocarcinoma cells. Oncotarget. 2015 Nov 3;6(34):35652-66. doi: 10.18632/oncotarget.5363. PubMed PMID: 26452257; PubMed Central PMCID: PMC4742132.
5: O'Neill S, Humphries D, Tse G, Marson LP, Dhaliwal K, Hughes J, Ross JA, Wigmore SJ, Harrison EM. Heat shock protein 90 inhibition abrogates TLR4-mediated NF-κB activity and reduces renal ischemia-reperfusion injury. Sci Rep. 2015 Aug 7;5:12958. doi: 10.1038/srep12958. PubMed PMID: 26248657; PubMed Central PMCID: PMC4528191.
6: Do K, Speranza G, Chang LC, Polley EC, Bishop R, Zhu W, Trepel JB, Lee S, Lee MJ, Kinders RJ, Phillips L, Collins J, Lyons J, Jeong W, Antony R, Chen AP, Neckers L, Doroshow JH, Kummar S. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors. Invest New Drugs. 2015 Aug;33(4):921-30. doi: 10.1007/s10637-015-0255-1. Epub 2015 Jun 18. PubMed PMID: 26082332.
7: Smyth T, Paraiso KH, Hearn K, Rodriguez-Lopez AM, Munck JM, Haarberg HE, Sondak VK, Thompson NT, Azab M, Lyons JF, Smalley KS, Wallis NG. Inhibition of HSP90 by AT13387 delays the emergence of resistance to BRAF inhibitors and overcomes resistance to dual BRAF and MEK inhibition in melanoma models. Mol Cancer Ther. 2014 Dec;13(12):2793-804. doi: 10.1158/1535-7163.MCT-14-0452. Epub 2014 Oct 27. PubMed PMID: 25349308; PubMed Central PMCID: PMC4263034.
8: Shapiro GI, Kwak E, Dezube BJ, Yule M, Ayrton J, Lyons J, Mahadevan D. First-in-human phase I dose escalation study of a second-generation non-ansamycin HSP90 inhibitor, AT13387, in patients with advanced solid tumors. Clin Cancer Res. 2015 Jan 1;21(1):87-97. doi: 10.1158/1078-0432.CCR-14-0979. Epub 2014 Oct 21. PubMed PMID: 25336693.
9: Pillai RN, Ramalingam SS. Heat shock protein 90 inhibitors in non-small-cell lung cancer. Curr Opin Oncol. 2014 Mar;26(2):159-64. doi: 10.1097/CCO.0000000000000047. Review. PubMed PMID: 24463348.
10: Chan KC, Ting CM, Chan PS, Lo MC, Lo KW, Curry JE, Smyth T, Lee AW, Ng WT, Tsao GS, Wong RN, Lung ML, Mak NK. A novel Hsp90 inhibitor AT13387 induces senescence in EBV-positive nasopharyngeal carcinoma cells and suppresses tumor formation. Mol Cancer. 2013 Oct 24;12(1):128. doi: 10.1186/1476-4598-12-128. PubMed PMID: 24156782; PubMed Central PMCID: PMC3834878.
11: Patel BH, Barrett AG. Total synthesis of resorcinol amide Hsp90 inhibitor AT13387. J Org Chem. 2012 Dec 21;77(24):11296-301. doi: 10.1021/jo302406w. Epub 2012 Dec 6. PubMed PMID: 23186098.
12: Ahsan A, Ramanand SG, Whitehead C, Hiniker SM, Rehemtulla A, Pratt WB, Jolly S, Gouveia C, Truong K, Van Waes C, Ray D, Lawrence TS, Nyati MK. Wild-type EGFR is stabilized by direct interaction with HSP90 in cancer cells and tumors. Neoplasia. 2012 Aug;14(8):670-7. PubMed PMID: 22952420; PubMed Central PMCID: PMC3431175.
13: Smyth T, Van Looy T, Curry JE, Rodriguez-Lopez AM, Wozniak A, Zhu M, Donsky R, Morgan JG, Mayeda M, Fletcher JA, Schöffski P, Lyons J, Thompson NT, Wallis NG. The HSP90 inhibitor, AT13387, is effective against imatinib-sensitive and -resistant gastrointestinal stromal tumor models. Mol Cancer Ther. 2012 Aug;11(8):1799-808. doi: 10.1158/1535-7163.MCT-11-1046. Epub 2012 Jun 19. PubMed PMID: 22714264; PubMed Central PMCID: PMC3992119.
14: Graham B, Curry J, Smyth T, Fazal L, Feltell R, Harada I, Coyle J, Williams B, Reule M, Angove H, Cross DM, Lyons J, Wallis NG, Thompson NT. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non-small cell lung cancer. Cancer Sci. 2012 Mar;103(3):522-7. doi: 10.1111/j.1349-7006.2011.02191.x. Epub 2012 Feb 9. PubMed PMID: 22181674.
15: Liu J, Wang F, Ma Z, Wang X, Wang Y. Structural determination of three different series of compounds as Hsp90 inhibitors using 3D-QSAR modeling, molecular docking and molecular dynamics methods. Int J Mol Sci. 2011 Jan 30;12(2):946-70. doi: 10.3390/ijms12020946. PubMed PMID: 21541036; PubMed Central PMCID: PMC3083683.
16: Kang MH, Reynolds CP, Houghton PJ, Alexander D, Morton CL, Kolb EA, Gorlick R, Keir ST, Carol H, Lock R, Maris JM, Wozniak A, Smith MA. Initial testing (Stage 1) of AT13387, an HSP90 inhibitor, by the pediatric preclinical testing program. Pediatr Blood Cancer. 2012 Jul 15;59(1):185-8. doi: 10.1002/pbc.23154. Epub 2011 Apr 29. PubMed PMID: 21538821; PubMed Central PMCID: PMC3154460.
17: Woodhead AJ, Angove H, Carr MG, Chessari G, Congreve M, Coyle JE, Cosme J, Graham B, Day PJ, Downham R, Fazal L, Feltell R, Figueroa E, Frederickson M, Lewis J, McMenamin R, Murray CW, O'Brien MA, Parra L, Patel S, Phillips T, Rees DC, Rich S, Smith DM, Trewartha G, Vinkovic M, Williams B, Woolford AJ. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydrois oindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. J Med Chem. 2010 Aug 26;53(16):5956-69. doi: 10.1021/jm100060b. PubMed PMID: 20662534.
